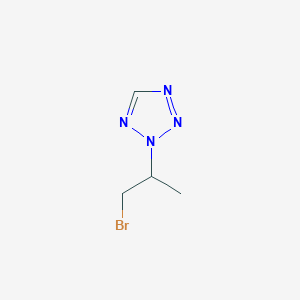![molecular formula C7H13NO B14256852 2-Azabicyclo[2.2.1]heptane-3-methanol, (1S,3R,4R)- CAS No. 204327-16-2](/img/structure/B14256852.png)
2-Azabicyclo[2.2.1]heptane-3-methanol, (1S,3R,4R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azabicyclo[221]heptane-3-methanol, (1S,3R,4R)- is a bicyclic compound featuring a nitrogen atom within its structure This compound is notable for its unique three-dimensional shape and the presence of a hydroxyl group attached to the bicyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 2-Azabicyclo[2.2.1]heptane-3-methanol involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This method efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes with a broad array of substrates . The reaction conditions typically involve the use of palladium catalysts and suitable ligands to facilitate the transformation.
Industrial Production Methods
While specific industrial production methods for 2-Azabicyclo[2.2.1]heptane-3-methanol are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, ensuring high yields, and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Azabicyclo[2.2.1]heptane-3-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The nitrogen atom and hydroxyl group can participate in substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperoxybenzoic acid (MCPBA) for epoxidation , and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction reactions. The conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include epoxides, ketones, and various substituted derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
2-Azabicyclo[2.2.1]heptane-3-methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Wirkmechanismus
The mechanism by which 2-Azabicyclo[2.2.1]heptane-3-methanol exerts its effects involves interactions with specific molecular targets. The nitrogen atom and hydroxyl group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, making the compound valuable in mechanistic studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 2-(phenylmethyl) ester
- 2-Azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester
Uniqueness
Compared to similar compounds, 2-Azabicyclo[2.2.1]heptane-3-methanol is unique due to the presence of the hydroxyl group at the 3-position, which imparts distinct chemical reactivity and potential for further functionalization. This structural feature enhances its utility in synthetic chemistry and broadens its range of applications in scientific research.
Eigenschaften
CAS-Nummer |
204327-16-2 |
|---|---|
Molekularformel |
C7H13NO |
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
[(1S,3R,4R)-2-azabicyclo[2.2.1]heptan-3-yl]methanol |
InChI |
InChI=1S/C7H13NO/c9-4-7-5-1-2-6(3-5)8-7/h5-9H,1-4H2/t5-,6+,7+/m1/s1 |
InChI-Schlüssel |
CKGOIZORGVFPFX-VQVTYTSYSA-N |
Isomerische SMILES |
C1C[C@H]2C[C@@H]1[C@@H](N2)CO |
Kanonische SMILES |
C1CC2CC1C(N2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-chlorophenyl)methylideneamino]-2-[(4-chlorophenyl)sulfonylamino]benzamide](/img/structure/B14256774.png)
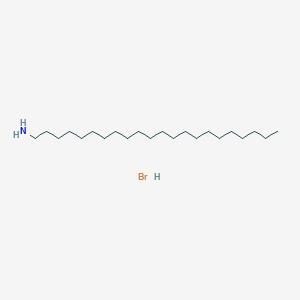
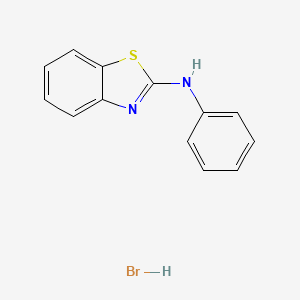

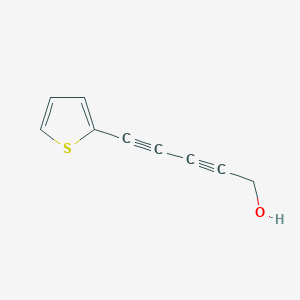
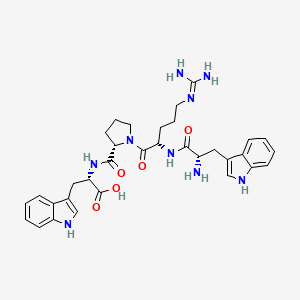
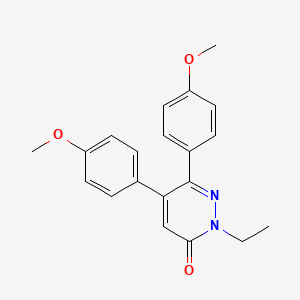
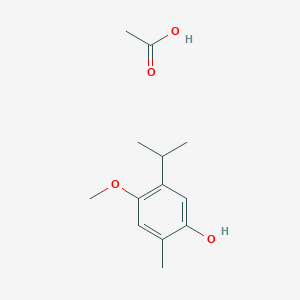

![2-Methyl-1-{4-[4-(trifluoromethoxy)phenoxy]benzene-1-sulfonyl}propan-2-ol](/img/structure/B14256822.png)
